molecular formula C19H22N2O3S B3678555 N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3678555
M. Wt: 358.5 g/mol
InChI Key: FPHBEWMOCTWYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CSPG, is a chemical compound that has gained significant attention in the field of drug discovery and development. CSPG is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in a variety of physiological and pathological processes.

Mechanism of Action

N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by inhibiting GSK-3β, which is a key enzyme involved in several signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, protein synthesis, and cell survival. By inhibiting GSK-3β, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the regulation of glycogen metabolism, protein synthesis, and cell survival. In addition, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its selectivity and potency as a GSK-3β inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of novel formulations of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in other diseases, such as diabetes and cardiovascular disease. Finally, the identification of new targets for N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and the development of more potent and selective inhibitors of GSK-3β are also areas of future research.

Scientific Research Applications

N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In bipolar disorder, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to regulate mood-related behaviors in animal models. In cancer, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-8-11-17(12-15(14)2)21(13-19(22)20-16-9-10-16)25(23,24)18-6-4-3-5-7-18/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHBEWMOCTWYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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